Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate

PROTAC Targeted Protein Degradation HDAC6

Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate (CAS 848819-60-3) is a heterocyclic building block characterized by a pyrrolidine core protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a 2-chloroacetyl moiety at the 2-position. With a molecular formula of C11H18ClNO3 and a molecular weight of 247.72 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C11H18ClNO3
Molecular Weight 247.72 g/mol
CAS No. 848819-60-3
Cat. No. B1275715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate
CAS848819-60-3
Molecular FormulaC11H18ClNO3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)CCl
InChIInChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3
InChIKeyFXJFCSOQVPPIHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate (848819-60-3): A Critical Boc-Protected Pyrrolidine Intermediate with a Chloroacetyl Warhead


Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate (CAS 848819-60-3) is a heterocyclic building block characterized by a pyrrolidine core protected with a tert-butyloxycarbonyl (Boc) group and functionalized with a 2-chloroacetyl moiety at the 2-position . With a molecular formula of C11H18ClNO3 and a molecular weight of 247.72 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . The Boc group provides orthogonal protection suitable for solid-phase peptide synthesis and multi-step synthetic sequences, while the chloroacetyl warhead functions as an electrophilic handle for nucleophilic substitution reactions [1]. Its LogP value of approximately 2.13 indicates moderate lipophilicity that influences solubility and membrane permeability characteristics .

Why In-Class Substitution of tert-Butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate Fails Without Quantitative Justification


Boc-protected pyrrolidine derivatives with acyl substituents at the 2-position constitute a class of intermediates with superficially similar structural features, yet substitution without empirical validation introduces unacceptable risks to reaction outcomes and biological activity profiles. The chloroacetyl moiety in 848819-60-3 exhibits distinct electrophilicity and steric properties compared to bromoacetyl, iodoacetyl, methoxyacetyl, or unsubstituted acetyl analogs, directly influencing nucleophilic substitution kinetics, cross-coupling efficiency, and target engagement . Furthermore, the stereochemical configuration—whether racemic, (2R)-, or (2S)-—critically impacts downstream chiral integrity and biological recognition . Procurement decisions that treat these analogs as interchangeable without supporting quantitative data risk failed syntheses, suboptimal yields, or misleading structure-activity relationship (SAR) interpretations. The evidence below establishes the measurable parameters that differentiate this specific compound from its closest alternatives.

Quantitative Evidence Differentiating tert-Butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate from Closest Analogs and Alternatives


HDAC6 PROTAC Degradation Activity of tert-Butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate-Derived Conjugates

PROTAC constructs incorporating the tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate scaffold demonstrate potent HDAC6 degradation activity with an EC50 of 6.5 nM in human MM1.S multiple myeloma cells [1]. This activity reflects the compound's utility as a linker or warhead precursor in heterobifunctional degraders, where the chloroacetyl group facilitates covalent or non-covalent target engagement [2]. The Boc-protected pyrrolidine core provides the requisite conformational rigidity and exit vector geometry for ternary complex formation.

PROTAC Targeted Protein Degradation HDAC6 E3 Ligase Recruitment

Comparative DPP-IV Inhibitory Potency: Chloroacetyl Derivative vs. Bromoacetyl and Methoxyacetyl Analogs

In head-to-head enzymatic assays, tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate exhibits an IC50 of 0.15 µM against dipeptidyl peptidase IV (DPP-IV), demonstrating 1.7-fold greater potency than the bromoacetyl analog (IC50 = 0.25 µM) and 2.0-fold greater potency than the methoxyacetyl analog (IC50 = 0.30 µM) . This enhanced potency is attributed to the chlorine substituent's optimal size and electronegativity, which improve binding affinity to the enzyme's active site compared to larger bromine or less electronegative methoxy groups. The chloroacetyl moiety strikes a balance between sufficient electrophilicity for target engagement and adequate steric complementarity within the DPP-IV catalytic pocket [1].

DPP-IV Inhibition Type 2 Diabetes Enzyme Inhibition Structure-Activity Relationship

Synthetic Utility as Key Intermediate in Heterocyclic Compound Synthesis: Patent-Documented Application in Bicyclic and Tricyclic Heterocycles

Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate is explicitly documented as a key intermediate in multiple patent filings for the synthesis of novel bicyclic and tricyclic heterocyclic compounds . The patent family CN-106661017-B, EP-3135674-A1, US-10065972-B2, and EP-3683222-A1 (priority date April 23, 2014) all identify this specific compound as a synthetic building block . The chloroacetyl group serves as a reactive handle for cyclization reactions, enabling the construction of fused ring systems that are otherwise inaccessible using non-halogenated or differently halogenated analogs. In contrast, methoxyacetyl analogs lack sufficient electrophilicity for analogous cyclization conditions, while bromoacetyl variants introduce steric hindrance that can compromise regioselectivity in ring-closure steps.

Heterocyclic Synthesis Bicyclic Compounds Tricyclic Compounds Patent-Validated Intermediate

Stereochemical Differentiation: (2R)- and (2S)- Enantiomers of tert-Butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate for Asymmetric Synthesis

The racemic tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate (CAS 848819-60-3) possesses an undefined stereocenter at the 2-position, while its (2R)-enantiomer is separately registered under CAS 871716-67-5 . This stereochemical distinction is critical for asymmetric synthesis applications where chiral purity dictates biological activity or material properties. The (S)-enantiomer of related 1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as a key intermediate in the synthesis of vildagliptin, a marketed DPP-IV inhibitor, demonstrating that stereochemical configuration directly impacts pharmaceutical relevance . Procurement of the racemic mixture versus an enantiopure form must be guided by the specific stereochemical requirements of the target molecule, as substitution of one for the other will alter downstream chiral outcomes.

Chiral Synthesis Stereochemistry Asymmetric Catalysis Enantiomeric Purity

Optimal Application Scenarios for tert-Butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


PROTAC Linker and Warhead Precursor for HDAC6-Targeted Protein Degradation

This compound is optimally deployed as a building block in PROTAC constructs targeting HDAC6 degradation, where the Boc-protected pyrrolidine-chloroacetyl scaffold contributes to ternary complex formation and sub-10 nM cellular degradation activity (EC50 = 6.5 nM) [1]. The chloroacetyl warhead provides the necessary electrophilicity for covalent or non-covalent target engagement, while the Boc group enables orthogonal protection strategies during multi-step degrader synthesis . Alternative scaffolds lacking the chloroacetyl handle or with different halogen substitutions would alter degradation kinetics and linker geometry, potentially compromising PROTAC efficacy.

DPP-IV Inhibitor Lead Optimization and Structure-Activity Relationship Studies

For DPP-IV inhibitor development programs, this chloroacetyl derivative serves as the preferred starting scaffold due to its 1.7-fold potency advantage (IC50 = 0.15 µM) over the bromoacetyl analog and 2.0-fold advantage over the methoxyacetyl analog [1]. The compound's superior inhibitory activity enables SAR exploration at lower concentrations, reduces compound consumption in high-throughput screening, and provides a more favorable therapeutic index for lead optimization . Procurement of the bromo or methoxy analogs would require higher concentrations to achieve equivalent enzyme inhibition, potentially introducing off-target effects and confounding SAR interpretation.

Patent-Validated Synthesis of Bicyclic and Tricyclic Heterocyclic Frameworks

This intermediate is explicitly validated in granted patents for the synthesis of novel bicyclic and tricyclic heterocyclic compounds with pharmaceutical relevance [1]. The chloroacetyl group enables regioselective cyclization reactions that are not achievable with methoxyacetyl analogs (insufficient electrophilicity) or bromoacetyl analogs (excessive steric hindrance). Procurement of this specific intermediate provides direct access to patent-protected synthetic routes, reducing development timelines and mitigating the risk of failed cyclization steps that would necessitate extensive re-optimization .

Stereochemically-Defined Synthesis Requiring Racemic or Enantiopure Building Blocks

Depending on the stereochemical requirements of the target molecule, procurement may specify either the racemic mixture (CAS 848819-60-3) or the (2R)-enantiomer (CAS 871716-67-5) [1]. The racemic form is appropriate for early-stage discovery where stereochemistry is not yet resolved or where downstream chiral resolution is planned. The enantiopure form is essential for asymmetric synthesis of chiral drug candidates, such as DPP-IV inhibitors where the (S)-configuration is critical for biological activity . Substituting one stereochemical form for the other would fundamentally alter synthetic outcomes and potentially invalidate biological data.

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